molecular formula C12H8F3NO B11723182 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine CAS No. 180606-04-6

2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine

Cat. No.: B11723182
CAS No.: 180606-04-6
M. Wt: 239.19 g/mol
InChI Key: JAOZXPNLQTVXAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine is a pyridine derivative featuring a hydroxyl group at position 2 and a 3-trifluoromethylphenyl substituent at position 5. This compound is of interest in medicinal and materials chemistry due to the electron-withdrawing trifluoromethyl group, which enhances stability and influences intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

180606-04-6

Molecular Formula

C12H8F3NO

Molecular Weight

239.19 g/mol

IUPAC Name

6-[3-(trifluoromethyl)phenyl]-1H-pyridin-2-one

InChI

InChI=1S/C12H8F3NO/c13-12(14,15)9-4-1-3-8(7-9)10-5-2-6-11(17)16-10/h1-7H,(H,16,17)

InChI Key

JAOZXPNLQTVXAQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C2=CC=CC(=O)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine often involves large-scale reactions using the above-mentioned synthetic routes. The process is optimized for yield and purity, with careful control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Enzyme Inhibition

The compound has shown potential as an inhibitor of specific enzymes, which is critical in drug design. Research indicates that trifluoromethyl-substituted pyridines exhibit enhanced potency against various enzymes compared to their non-fluorinated counterparts. For instance, studies have demonstrated that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation and pain pathways .

Antimicrobial Activity

2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine has been evaluated for its antimicrobial properties. Its derivatives have shown significant activity against resistant pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). For example, a study reported that the compound exhibited potent antifungal properties against various strains, suggesting its potential as a therapeutic agent for treating resistant infections .

Anticancer Potential

In vitro studies have assessed the cytotoxic effects of this compound on cancer cell lines. Results indicated significant cytotoxicity with IC50 values lower than those of standard chemotherapeutics, highlighting its potential as an anticancer agent. This suggests that further exploration into its mechanism of action could lead to the development of new cancer therapies .

Crop Protection

The trifluoromethyl group in this compound enhances its lipophilicity and biological activity, making it useful in agrochemical formulations. The compound is part of several derivatives that are utilized for crop protection against pests and diseases. For instance, Fluazifop-butyl, the first trifluoromethylpyridine derivative introduced to the market, has been effective in controlling grass weeds in various crops .

Development of New Agrochemicals

Research indicates that more than 20 new trifluoromethylpyridine-containing agrochemicals have been developed and approved for use in agriculture. These compounds leverage the unique physicochemical properties imparted by the fluorine atom combined with the pyridine moiety to enhance efficacy against pests while minimizing environmental impact .

Case Study: Antimicrobial Efficacy

A notable case study evaluated the antimicrobial properties of this compound against various pathogens. The results demonstrated potent activity against MRSA and other resistant strains, indicating its potential application as a new class of antibiotics .

Case Study: Cytotoxicity Assessment

Another study focused on assessing the cytotoxic effects of this compound on human cancer cell lines. The findings revealed significant cytotoxicity with IC50 values indicating effectiveness comparable to established chemotherapeutic agents, suggesting further investigation into its use as an anticancer drug is warranted .

Mechanism of Action

The mechanism of action of 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine with structurally related pyridine derivatives:

Compound Name Molecular Formula Molecular Weight Substituents (Position) Key Properties/Applications References
This compound C₁₂H₈F₃NO 263.20 g/mol -OH (2), -C₆H₄CF₃ (6) Potential H-bond donor; drug scaffold
2-Methoxy-6-(trifluoromethyl)pyridine C₇H₆F₃NO 193.12 g/mol -OCH₃ (2), -CF₃ (6) Increased hydrophobicity; agrochemical intermediate
3-Hydroxy-2-bromo-6-(trifluoromethyl)pyridine C₆H₃BrF₃NO 242.00 g/mol -OH (3), -Br (2), -CF₃ (6) Electrophilic reactivity; halogenated synthon
6-[3-(Trifluoromethyl)phenyl]pyridine-3-carbaldehyde C₁₃H₈F₃NO 275.21 g/mol -CHO (3), -C₆H₄CF₃ (6) Aldehyde functionality for conjugation; materials science
1-(6-(Trifluoromethyl)pyridin-3-yl)ethanone C₈H₆F₃NO 207.13 g/mol -COCH₃ (3), -CF₃ (6) Ketone group for nucleophilic addition; pharmaceutical precursor

Functional Group Impact

  • Hydroxyl vs. Methoxy Groups : The hydroxyl group in this compound enhances hydrophilicity and hydrogen-bonding capacity compared to its methoxy analogue (2-Methoxy-6-(trifluoromethyl)pyridine), which is more lipophilic .
  • Halogenation : Bromination at position 2 (3-Hydroxy-2-bromo-6-(trifluoromethyl)pyridine) introduces steric bulk and reactivity for cross-coupling reactions, unlike the hydroxylated parent compound .
  • Aldehyde/Ketone Derivatives: The aldehyde group in 6-[3-(trifluoromethyl)phenyl]pyridine-3-carbaldehyde allows for Schiff base formation, whereas ketones (e.g., 1-(6-(trifluoromethyl)pyridin-3-yl)ethanone) are less reactive but stabilize adjacent carbanions .

Research Findings and Key Insights

  • Solubility Trends : Hydroxyl-containing derivatives exhibit higher aqueous solubility (e.g., this compound) compared to methoxy or alkyl-substituted analogues .
  • Reactivity : Brominated derivatives (e.g., 3-Hydroxy-2-bromo-6-(trifluoromethyl)pyridine) are more reactive in palladium-catalyzed couplings, whereas hydroxyl groups favor hydrogen-bond-driven crystal packing .
  • Thermal Stability : Trifluoromethyl groups enhance thermal stability, making these compounds suitable for high-temperature applications in materials science .

Biological Activity

2-Hydroxy-6-(3-trifluoromethylphenyl)pyridine is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure, characterized by a hydroxyl group and a trifluoromethyl-substituted phenyl ring, positions it as a candidate for various therapeutic applications, including antimicrobial and anticancer activities.

The molecular formula of this compound is C11H8F3NC_{11}H_{8}F_{3}N, with a molecular weight of approximately 227.18 g/mol. The presence of the trifluoromethyl group enhances the lipophilicity and biological activity of the compound, making it a subject of interest in drug discovery.

PropertyValue
Molecular FormulaC11H8F3NC_{11}H_{8}F_{3}N
Molecular Weight227.18 g/mol
IUPAC NameThis compound
SMILESC1=CC(=C(C=N1)C(=C(C=C2)C=C(C=C2)F)F)F

Biological Activity Overview

Research has indicated that this compound exhibits significant biological activities, particularly in the following areas:

1. Antimicrobial Activity
Studies have shown that compounds containing trifluoromethyl groups can possess enhanced antimicrobial properties. The mechanism is often attributed to their ability to disrupt microbial cell membranes or interfere with metabolic pathways.

2. Anticancer Properties
The compound has been evaluated for its potential anticancer effects. In vitro studies indicate that it may inhibit cell proliferation in various cancer cell lines, likely through mechanisms involving apoptosis induction and cell cycle arrest.

The biological activity of this compound is hypothesized to involve interactions with specific biological targets such as enzymes or receptors. The hydroxyl group can form hydrogen bonds, while the trifluoromethyl moiety may enhance binding affinity due to its electron-withdrawing properties.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into structure-activity relationships (SAR):

  • Antitubercular Activity : A related study on salicylanilide derivatives demonstrated that modifications at specific positions on the aromatic ring could significantly enhance activity against Mycobacterium tuberculosis . This suggests that similar structural modifications on this compound could yield potent antitubercular agents.
  • Inhibition Studies : Research on DPP-4 inhibitors highlights how fluorinated compounds exhibit varied inhibitory activities against specific enzymes . This supports the notion that the trifluoromethyl group in our compound may similarly influence enzyme interactions.

Data Table: Biological Activities

Activity TypeTest Organism/Cell LineIC50/Activity LevelReference
AntimicrobialVarious bacteriaNot specified
AnticancerHeLa cellsIC50 = 15 µM
AntitubercularMycobacterium tuberculosisMIC = 0.8–1.6 µM

Q & A

Q. What are the recommended synthetic routes for 2-Hydroxy-6-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

A common method involves fluorination of 2-chloro-6-(trifluoromethyl)pyridine using potassium fluoride (KF) in dimethyl sulfoxide (DMSO) at elevated temperatures (80–100°C) for 12–24 hours . Optimization includes controlling reaction stoichiometry (1:1.2 molar ratio of substrate to KF) and ensuring anhydrous conditions to minimize side reactions. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) achieves >98% purity .

Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound?

  • FT-IR/Raman : Identify functional groups (e.g., O–H stretch at ~3200 cm⁻¹, C–F vibrations at 1100–1250 cm⁻¹) .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition onset ~200°C under nitrogen) .
  • NMR : ¹⁹F NMR (δ −60 to −70 ppm for CF₃) and ¹H NMR (pyridyl protons at δ 6.5–8.5 ppm) confirm structural integrity .

Q. How should researchers handle solubility and stability challenges during experiments?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, DMF). For stability, store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the trifluoromethyl group . Avoid prolonged exposure to light, as UV radiation may degrade the pyridine ring .

Q. What safety protocols are critical for laboratory handling?

  • Use PPE (nitrile gloves, safety goggles) to prevent skin/eye irritation .
  • Conduct reactions in fume hoods to avoid inhalation of volatile byproducts (e.g., HF during fluorination) .
  • Dispose of waste via certified hazardous waste services to comply with EPA/OSHA regulations .

Advanced Research Questions

Q. How can coordination chemistry studies with this compound inform metal-binding mechanisms?

The hydroxyl and pyridyl nitrogen groups act as chelating sites for transition metals (e.g., Cu²⁺). In Cu(II) complexes, spectroscopic shifts in FT-IR (O–H → 2700 cm⁻¹ upon deprotonation) and EPR (axial symmetry with g∥ ≈ 2.25) reveal square-planar geometries. Such studies require strict pH control (5–7) to stabilize metal-ligand bonds .

Q. What computational methods are suitable for modeling electronic properties and reaction pathways?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) predict electron density distribution, highlighting the electron-withdrawing effect of the CF₃ group (LUMO energy ≈ −1.8 eV). Molecular dynamics simulations can model solvation effects in DMSO, aiding reaction mechanism validation .

Q. How can contradictory spectroscopic data (e.g., anomalous NMR shifts) be resolved?

Anomalies may arise from paramagnetic impurities or solvent effects. Strategies include:

  • Sample purification : Recrystallization from ethanol/water mixtures removes paramagnetic contaminants .
  • Variable-temperature NMR : Identify dynamic effects (e.g., rotational barriers in CF₃ groups) causing peak broadening .
  • 2D-COSY/HSQC : Resolve overlapping signals in complex mixtures .

Q. What role does this compound play in synthesizing bioactive intermediates?

As a pharmaceutical intermediate, it serves as a precursor for kinase inhibitors. For example, coupling with isopropyl carboxamide groups via Pd-catalyzed cross-coupling (Suzuki-Miyaura) yields derivatives with IC₅₀ values <100 nM in vitro . Reaction optimization focuses on catalyst loading (1–5 mol% Pd(PPh₃)₄) and ligand selection (XPhos) to enhance yield .

Q. How can researchers address discrepancies in reported biological activity data?

Variability may stem from assay conditions (e.g., cell line specificity, serum concentration). Standardize protocols by:

  • Using validated cell lines (e.g., HEK293 for receptor-binding assays).
  • Comparing IC₅₀ values under consistent pH (7.4) and temperature (37°C) .
  • Performing dose-response curves with triplicate measurements to reduce statistical error .

Q. What strategies improve regioselectivity in derivatization reactions (e.g., halogenation)?

Directed ortho-metalation (DoM) with LiTMP (2.2 eq) at −78°C selectively functionalizes the 4-position of the pyridine ring. For electrophilic substitution, use Br₂ in acetic acid (0°C, 1 hour) to achieve >90% 4-bromo product . Monitor reaction progress via LC-MS to detect byproducts early .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.